molecular formula C6H13ClN2 B13844645 6-Aminohexanenitrile hydrochloride

6-Aminohexanenitrile hydrochloride

Cat. No.: B13844645
M. Wt: 148.63 g/mol
InChI Key: JLBYKSBJYQMCAG-UHFFFAOYSA-N
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Description

6-Aminohexanenitrile hydrochloride is an organic compound with the molecular formula C6H12N2·HCl. It is a derivative of 6-Aminohexanenitrile, which is also known as 6-Aminocapronitrile. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a six-carbon aliphatic chain. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminohexanenitrile hydrochloride can be synthesized through the hydrogenation of adiponitrile. The reaction typically involves the use of catalysts such as Raney nickel or cobalt under specific conditions of temperature and pressure. For instance, hydrogenation at temperatures between 60-80°C and high hydrogen pressure can yield 6-Aminohexanenitrile, which can then be converted to its hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and maximize efficiency, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

6-Aminohexanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Aminohexanenitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminohexanenitrile hydrochloride involves its reactivity due to the presence of both amino and nitrile groups. The amino group can act as a nucleophile, participating in various addition and substitution reactions. The nitrile group can undergo reduction to form primary amines, which can further react to form secondary and tertiary amines. These reactions are facilitated by specific catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminohexanenitrile hydrochloride is unique due to its dual functional groups, which provide versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

6-aminohexanenitrile;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c7-5-3-1-2-4-6-8;/h1-5,7H2;1H

InChI Key

JLBYKSBJYQMCAG-UHFFFAOYSA-N

Canonical SMILES

C(CCC#N)CCN.Cl

Origin of Product

United States

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